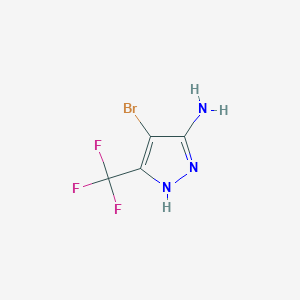

4-溴-5-(三氟甲基)-1H-吡唑-3-胺

描述

Pyrazole derivatives, such as “4-bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine”, are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have diverse and valuable synthetical, biological, and photophysical properties .

Synthesis Analysis

The synthesis of pyrazole derivatives is an important area of organic chemistry . For example, the synthesis of 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles was achieved by two methodologies; the first proceeded through the brominated 1,3-bis-electrophilic substrate, whereas, in the second, the pyrazole ring was brominated using NBS as the brominated agent .Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the transmetalation of formally nucleophilic organic groups, which are transferred from boron to palladium .Physical And Chemical Properties Analysis

Pyrazole derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .科学研究应用

抗癌活性

已合成并评估了源自 4-溴-5-(三氟甲基)-1H-吡唑-3-胺的化合物对它们的抗癌特性。例如,一系列新型烷基酰胺官能化的三氟甲基取代吡唑并吡啶衍生物在微摩尔浓度下对包括肺癌、乳腺癌、前列腺癌和宫颈癌在内的多种癌细胞系表现出有希望的生物活性 (Chavva 等,2013)。这突出了此类化合物在新抗癌剂开发中的潜力。

抗分枝杆菌剂

另一项研究重点从类似的化学结构开始合成 3-三氟甲基吡唑并-1,2,3-三唑杂化物。评估了这些化合物对分枝杆菌的体外抗分枝杆菌活性。一些合成的化合物表现出有希望的先导特性,具有低细胞毒性,表明它们作为抗分枝杆菌剂的潜力 (Emmadi 等,2015)。

高能材料

新型高能材料的设计和合成也涉及与 4-溴-5-(三氟甲基)-1H-吡唑-3-胺相关的化合物。一项关于硝唑胺化的研究,包括 3,5-二硝基-1H-吡唑,表明氨基的引入可以显着提高这些化合物的能量特性,例如它们的密度、爆速和压力,使其适用于高能材料 (Zhao 等,2014)。

抗高血糖药

对糖尿病治疗的研究已经导致合成具有三氟甲基基团的吡唑衍生物,在动物模型中显示出有效的抗高血糖活性。这些化合物通过选择性抑制肾小管葡萄糖重吸收来纠正高血糖,代表了一类新的抗高血糖药 (Kees 等,1996)。

抗菌活性

吡唑衍生物也已合成用于抗菌应用,一些化合物对致病性酵母菌和霉菌表现出抑制作用。这表明这些化合物在开发用于真菌感染的新治疗剂方面的潜力 (Farag 等,2008)。

未来方向

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

作用机制

Target of Action

Pyrazole derivatives are known to interact with a wide range of biological targets due to their versatile structure .

Mode of Action

Pyrazole derivatives are known to interact with their targets in a variety of ways, often acting as weak bases or acids, with their strength highly dependent on the nature of their substituent groups .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways due to their diverse and valuable synthetical, biological, and photophysical properties .

Result of Action

Pyrazole derivatives are known to have diverse biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

属性

IUPAC Name |

4-bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrF3N3/c5-1-2(4(6,7)8)10-11-3(1)9/h(H3,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHAMWMKUYVFDJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NN=C1N)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine | |

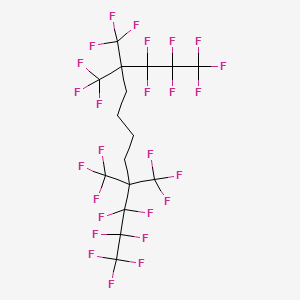

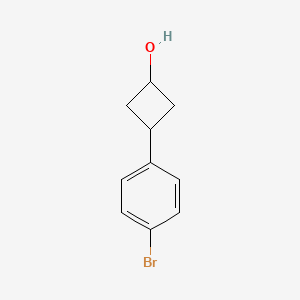

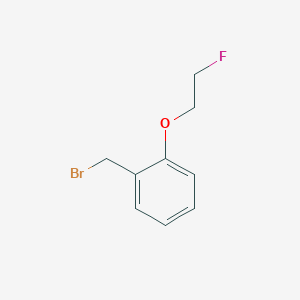

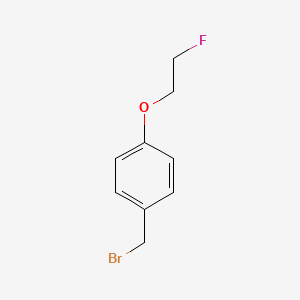

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[azetidine-3,2'-chromane]-4'-one](/img/structure/B3224744.png)

![[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B3224782.png)